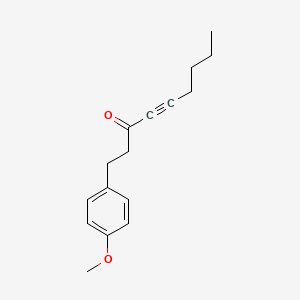![molecular formula C14H17NO B14255241 N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide CAS No. 235779-10-9](/img/structure/B14255241.png)
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyclopentene ring attached to a phenyl group, which is further substituted with a methyl group and an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyano-cyclopent-1-enyl)-acetamide: Similar structure with a cyano group instead of a methyl group.
4-(Cyclopent-1-en-1-yl)morpholine: Contains a morpholine ring instead of an acetamide group
Uniqueness
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
235779-10-9 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-[2-(cyclopenten-1-yl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C14H17NO/c1-10-6-5-9-13(12-7-3-4-8-12)14(10)15-11(2)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16) |
Clave InChI |
AZHHYCHQLVXDAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CCCC2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


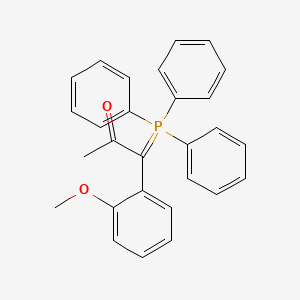
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
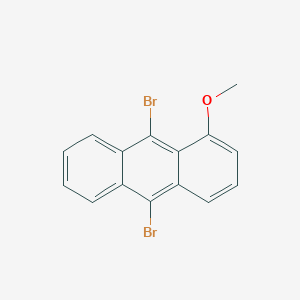
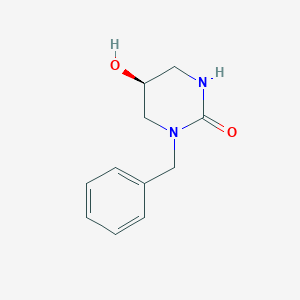
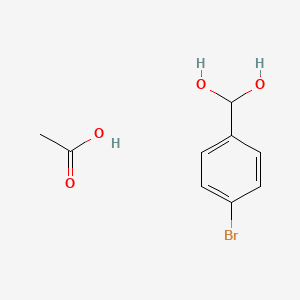
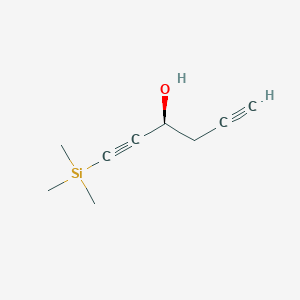
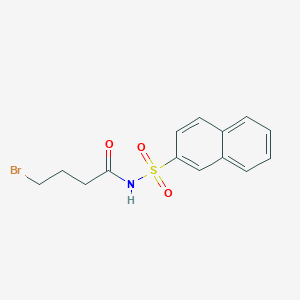
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)

